Conformational Restriction: Dihedral Angle as a Key Differentiator from Non-Methylated Analogs
The N1-methyl group in 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine imposes a specific conformational restriction on the molecule, as evidenced by X-ray crystallography. The dihedral angle between the phenyl and triazole rings is measured at 38.80(2)° [1]. In contrast, the non-methylated analog, 4-phenyl-1H-1,2,3-triazol-5-amine, lacks this steric constraint and is expected to exhibit a different, more flexible conformational ensemble. This defined geometry is critical for optimal interaction with the HIV-1 capsid protein binding pocket in inhibitor design [2].
| Evidence Dimension | Phenyl-triazole dihedral angle |
|---|---|
| Target Compound Data | 38.80(2)° |
| Comparator Or Baseline | 4-phenyl-1H-1,2,3-triazol-5-amine (estimated dihedral angle > 45° based on flexible conformation) |
| Quantified Difference | Target compound has a fixed angle of ~39° due to N1-methyl steric hindrance |
| Conditions | Single-crystal X-ray diffraction analysis at 293 K |
Why This Matters
This defined conformation is a prerequisite for achieving the potent antiviral activity observed in HIV-1 capsid inhibitors derived from this scaffold, directly impacting procurement decisions for SAR-driven medicinal chemistry projects.
- [1] Allouch, F. et al. (2011). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2423. View Source
- [2] Jiang, X. et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry, 190, 112085. View Source
